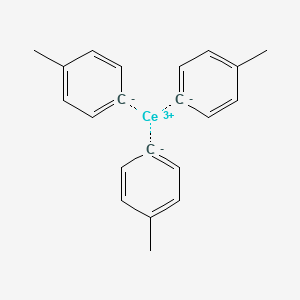
Tri-p-tolylcerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-p-tolylcerium: is a coordination complex of cerium with three p-tolyl groups. It is a member of the lanthanide metal complexes and is used primarily in research settings. The compound has a molecular formula of C21H21Ce and a molecular weight of 413.51 g/mol . It is known for its unique properties and applications in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-p-tolylcerium can be synthesized through the reaction of cerium trichloride with p-tolylmagnesium bromide in anhydrous conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
CeCl3+3(CH3C6H4)MgBr→Ce(C7H7)3+3MgBrCl
The product is then purified through recrystallization or other suitable methods to obtain high purity this compound .
Industrial Production Methods: While this compound is primarily produced for research purposes, industrial-scale production would involve similar synthetic routes with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Tri-p-tolylcerium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium(IV) complexes.
Reduction: It can be reduced to form cerium(II) complexes.
Substitution: The p-tolyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in solvents like THF or dichloromethane.
Major Products Formed:
Oxidation: Cerium(IV) complexes with different ligands.
Reduction: Cerium(II) complexes.
Substitution: New cerium complexes with substituted ligands.
Scientific Research Applications
Tri-p-tolylcerium has several applications in scientific research, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of cerium and other lanthanides.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules
Mechanism of Action
The mechanism of action of tri-p-tolylcerium involves its ability to coordinate with various ligands and participate in redox reactions. The cerium center can switch between different oxidation states (Ce(III) and Ce(IV)), which is crucial for its catalytic and chemical reactivity. The p-tolyl groups provide steric and electronic effects that influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Tri-p-tolylphosphine: A similar compound with phosphorus instead of cerium, used in catalysis and organic synthesis.
Tri-p-tolylmethane: Another related compound with a central carbon atom, used in dye chemistry and as a reagent in organic synthesis.
Uniqueness: Tri-p-tolylcerium is unique due to the presence of the cerium center, which imparts distinct redox properties and coordination chemistry compared to its phosphorus and carbon analogs. This makes it particularly valuable in studies involving lanthanide chemistry and applications requiring specific redox behavior .
Properties
Molecular Formula |
C21H21Ce |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
cerium(3+);methylbenzene |
InChI |
InChI=1S/3C7H7.Ce/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;/q3*-1;+3 |
InChI Key |
NYXXAKJDXATBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13144993.png)
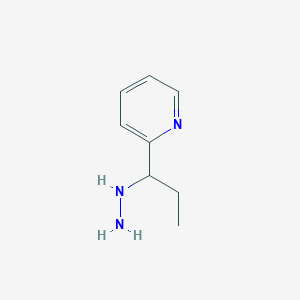
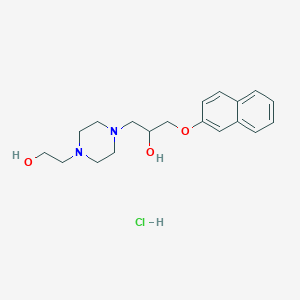
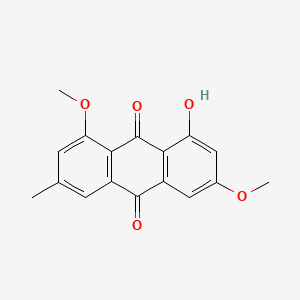
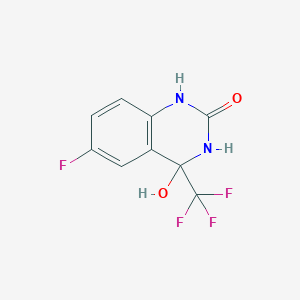

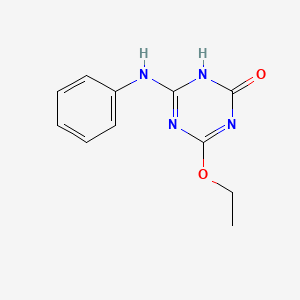
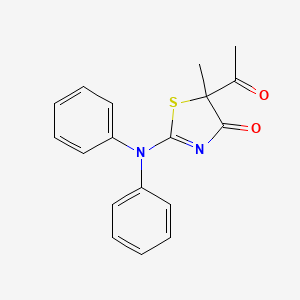
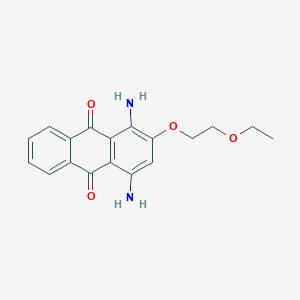

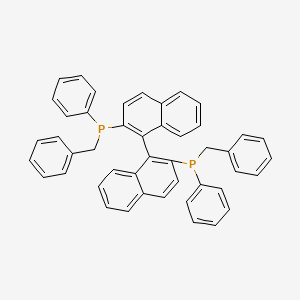
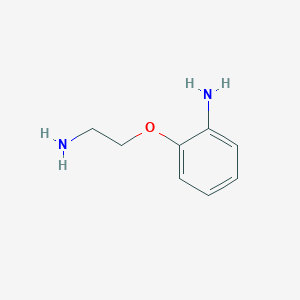
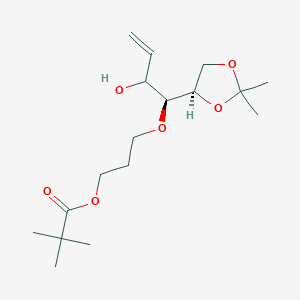
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)
